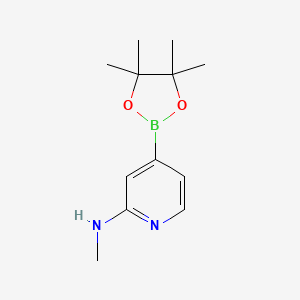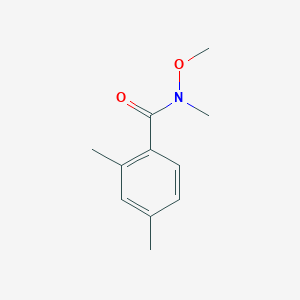![molecular formula C16H26ClNO B1421151 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride CAS No. 1185298-13-8](/img/structure/B1421151.png)
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride, also known as 3-PPE-PIP-HCl, is an organic compound belonging to the piperidine family of compounds. It is a white crystalline solid with a melting point of 103-105°C and a boiling point of 159-161°C. 3-PPE-PIP-HCl has a broad range of applications in scientific research, including synthesis and enzymatic studies. In
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, closely related to the chemical structure . These derivatives exhibited significant anti-acetylcholinesterase activity, indicating potential use in treating dementia-related disorders due to enhanced acetylcholine levels in the brain (Sugimoto et al., 1990).
Conformational Analysis
Conformational analysis of ethyl 3α-phenyltropane-3β-carboxylate hydrochloride, a tropane analogue of pethidine, showed a piperidine chair conformation with an axial 3-phenyl substituent, as discussed by Casy and Coates (1974). This research contributes to understanding the structural aspects of piperidine derivatives, which are vital in drug design (Casy & Coates, 1974).
Impurities Identification in Cloperastine Hydrochloride
In 2020, Liu et al. isolated and identified impurities in cloperastine hydrochloride, a piperidine derivative. This study is crucial for ensuring the purity and safety of pharmaceuticals containing similar structures (Liu et al., 2020).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Price et al. (2005) investigated compounds, including piperidine derivatives, for their allosteric modulation of the cannabinoid CB1 receptor. This suggests possible applications in developing novel therapeutic agents targeting the endocannabinoid system (Price et al., 2005).
Structure-Activity Relationships in AChE Inhibitors
A study by Sugimoto et al. (1992) explored the structure-activity relationships of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, which are structurally similar to the chemical . They found significant anti-AChE activity, highlighting the therapeutic potential in cognitive disorders (Sugimoto et al., 1992).
Propriétés
IUPAC Name |
3-[2-(3-phenylpropoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-6-15(7-3-1)9-5-12-18-13-10-16-8-4-11-17-14-16;/h1-3,6-7,16-17H,4-5,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPNVNYGZUNBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)






![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)




![4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride](/img/structure/B1421091.png)